This compound is a substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol . It is known to be an inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is responsible for transporting neurotransmitters like dopamine, norepinephrine, and serotonin from the cytoplasm into vesicles for synaptic release .
The molecular structure of this compound is complex, with multiple rings and functional groups. It has two stereocenters, both of which have S configuration . The InChI string for this compound is InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1
.
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a complex organic compound with significant pharmacological interest. It belongs to a class of compounds known as benzoquinolizines, which are characterized by their unique bicyclic structure. This compound is notable for its potential therapeutic applications, particularly in the treatment of movement disorders and other neurological conditions.
This compound is related to deutetrabenazine, which is a deuterated analog of tetrabenazine. Deutetrabenazine has been shown to possess improved pharmacokinetic properties compared to its non-deuterated counterpart, making it a subject of interest in medicinal chemistry . The compound's molecular formula is C19H27NO3, and it has been cataloged under the CAS number 99672-64-7 .
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one can be classified as follows:
The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves multiple steps that include the formation of key intermediates. One method involves starting from dopamine hydrochloride and reacting it with ethyl formate in the presence of triethylamine to form an N-substituted intermediate. This intermediate can then undergo methylation using deuterated methanol followed by cyclization to yield the final product .
The synthesis process may require specific conditions such as:
The molecular structure of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one features a complex bicyclic arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Typical reactions include:
Reactions are often facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions.
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one primarily acts as an inhibitor of vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2:
Research indicates that compounds targeting VMAT2 can be effective in treating movement disorders such as tardive dyskinesia and Huntington's disease.
The physical properties of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one include:
The chemical properties involve stability under various pH conditions and potential reactivity with oxidizing agents. Its functional groups play a crucial role in determining its reactivity profile.
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4